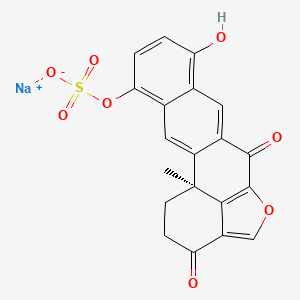

Halenaquinol sulfate

Description

Significance of Marine Natural Products in Chemical Biology

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of novel chemical structures with potent biological activities. nih.govmdpi.com Marine organisms, particularly invertebrates and their associated microorganisms, produce a diverse array of secondary metabolites as part of their defense mechanisms or communication strategies. mdpi.comuniv-cotedazur.eu These natural products often possess complex and unique molecular architectures that are not found in terrestrial organisms. univ-cotedazur.eu This structural novelty translates into the potential for new mechanisms of action, making marine natural products a valuable resource for drug discovery and as chemical probes to study biological systems. nih.gov In fact, a significant percentage of molecular scaffolds found in marine natural products are exclusive to marine life. nih.gov The exploration of these compounds has already led to the development of several approved drugs, highlighting the immense potential of the ocean's chemical diversity. mdpi.comuniv-cotedazur.eu

Overview of the Halenaquinol (B1241129) Compound Family

Halenaquinol sulfate (B86663) belongs to the halenaquinol family of natural products, which are characterized by a pentacyclic hydroquinone (B1673460) or quinone structure. nih.govnih.gov These compounds are polyketides, a class of secondary metabolites produced by a wide range of organisms. nih.gov A key feature of the halenaquinol family is an activated, electrophilic furan (B31954) ring, which is believed to be a major contributor to their biological activity. nih.govnih.govescholarship.org

Members of this family, including halenaquinol, halenaquinone (B1672917), and xestoquinol, have been isolated from marine sponges of the genus Xestospongia. nih.govresearchgate.net These compounds have demonstrated a variety of biological effects, including antibiotic, cytotoxic, and enzyme inhibitory activities. nih.gov The structural variations within the family, such as the presence or absence of a sulfate group or a ketone at specific positions, lead to differences in their biological profiles. nih.govmdpi.com

Research Trajectory of Halenaquinol Sulfate

The journey of this compound research began with its isolation from the Okinawan marine sponge Xestospongia sapra. nih.govresearchgate.net Initial studies focused on elucidating its complex pentacyclic structure. nih.gov Following its characterization, researchers began to investigate its biological properties.

Early research revealed that this compound could selectively inhibit certain cellular processes. For instance, it was found to block membrane fusion events in echinoderm gametes, specifically inhibiting the acrosome reaction in sperm and the cortical reaction in eggs. core.ac.uk This suggested a specific mechanism of action related to secretory events. core.ac.uk

Subsequent investigations have delved deeper into the molecular targets of this compound. Studies have shown that it can inhibit various enzymes, including eukaryotic DNA polymerases and tyrosyl-DNA phosphodiesterase I (TDP1). researchgate.netnih.gov The inhibition of DNA polymerases alpha and epsilon was found to be competitive with certain deoxynucleoside triphosphates (dNTPs), indicating an interaction with the dNTP binding sites. nih.gov More recently, research has explored its potential as an inhibitor of Sortase A in Staphylococcus aureus, an enzyme crucial for bacterial virulence. mdpi.com The presence of the sulfate group appears to influence its inhibitory activity and target preference compared to its non-sulfated counterpart, halenaquinol. mdpi.comresearchgate.net

The proposed biogenesis of another related natural product, exiguaquinol, is thought to begin with this compound, further highlighting its central role in the biosynthesis of this class of compounds. nih.gov The unique structure and biological activities of this compound continue to make it a subject of interest for total synthesis efforts and further biological evaluation. nih.gov

Detailed Research Findings

| Research Area | Key Findings | References |

| Enzyme Inhibition | Inhibits eukaryotic DNA polymerases α and ε with Ki values of 1.3 µM and 2.0 µM, respectively. nih.gov | nih.gov |

| Shows inhibitory activity against human tyrosyl-DNA phosphodiesterase I (TDP1). researchgate.netresearchgate.net | researchgate.netresearchgate.net | |

| Exhibits moderate inhibitory activity against Sortase A in Staphylococcus aureus with an IC50 of 103.48 μM. mdpi.com | mdpi.com | |

| Cellular Processes | Blocks membrane fusion events in echinoderm gametes, including the acrosome reaction and cortical reaction. core.ac.uk | core.ac.uk |

| Prevents the secretion of hatching enzyme in starfish embryos. core.ac.uk | core.ac.uk | |

| Biosynthesis | Proposed as a biosynthetic precursor to exiguaquinol. nih.gov | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H13NaO8S |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

sodium;[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] sulfate |

InChI |

InChI=1S/C20H14O8S.Na/c1-20-5-4-15(22)12-8-27-19(17(12)20)18(23)11-6-9-10(7-13(11)20)16(3-2-14(9)21)28-29(24,25)26;/h2-3,6-8,21H,4-5H2,1H3,(H,24,25,26);/q;+1/p-1/t20-;/m0./s1 |

InChI Key |

GCVHMYXVBXEDEI-BDQAORGHSA-M |

Isomeric SMILES |

C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)[O-])O.[Na+] |

Canonical SMILES |

CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)[O-])O.[Na+] |

Synonyms |

halenaquinol sulfate |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Distribution in Marine Organisms

Halenaquinol (B1241129) sulfate (B86663) is a pentacyclic hydroquinone (B1673460) that has been identified in various marine sponges. Its discovery and subsequent isolation from different species have been a subject of interest in marine natural products chemistry.

The initial discovery of Halenaquinol sulfate was from the Okinawan marine sponge Xestospongia sapra. rjptonline.orgresearchgate.netrjptonline.org Since then, it and its related compounds have been isolated from several other species within the Xestospongia genus, highlighting this genus as a primary source.

Researchers first isolated this compound, along with the related compound halenaquinol, from Xestospongia sapra. rjptonline.orgresearchgate.net The structure of this novel pentacyclic hydroquinone was elucidated through chemical and physicochemical methods. researchgate.net Later studies confirmed the absolute stereochemistry of the halenaquinol family of compounds. rjptonline.orgrjptonline.org

The compound has also been identified in other Xestospongia species. For instance, this compound was identified from an extract of the Indo-Pacific sponge Xestospongia cf. carbonaria. rjptonline.orgnii.ac.jp It has also been reported as a major component in the methanolic extract of a Tongan Xestospongia carbonaria (which was later taxonomically revised to Neopetrosia carbonaria). mdpi.comnih.gov Additionally, this compound was isolated from an unidentified Xestospongia sp. collected in Fiji and from another Xestospongia sp. found in Micronesia. rjptonline.orgclockss.org While the related compound halenaquinone (B1672917) was isolated from Xestospongia exigua, this compound itself is closely associated with this genus. rjptonline.orgescholarship.org

| Species | Compound Isolated | Location of Collection | Reference |

|---|---|---|---|

| Xestospongia sapra | This compound, Halenaquinol | Okinawa | rjptonline.orgresearchgate.net |

| Xestospongia cf. carbonaria | This compound, Halenaquinone | Indo-Pacific | rjptonline.orgnii.ac.jp |

| Xestospongia carbonaria | This compound, Halenaquinone | Tonga, Fiji | mdpi.comnih.govmdpi.com |

| Xestospongia exigua | Halenaquinone | Not Specified | escholarship.org |

| Xestospongia sp. | This compound | Fiji, Micronesia | rjptonline.orgclockss.org |

While initially discovered in Xestospongia, this compound has also been identified in sponges of the genus Petrosia. A study on the cholinesterase inhibitory activities of various sponge extracts reported for the first time the isolation of this compound from Petrosia nigricans. rjptonline.orgrjptonline.org This finding expanded the known distribution of this compound to another genus of marine sponges. rjptonline.org

The related pentacyclic hydroquinone, halenaquinol, has been identified from Petrosia seriata. rjptonline.org Furthermore, other related quinone-type metabolites have been isolated from various Petrosia species, such as Petrosia alfiani and Petrosia sp., indicating that this structural class of compounds is not exclusive to the Xestospongia genus. nii.ac.jpresearchgate.netnih.gov

| Species | Compound Isolated | Location of Collection | Reference |

|---|---|---|---|

| Petrosia nigricans | This compound | Not Specified | rjptonline.orgrjptonline.org |

| Petrosia seriata | Halenaquinol | Not Specified | rjptonline.org |

| Petrosia sp. | Halenaquinone | Not Specified | researchgate.net |

| Petrosia alfiani | Xestoquinone (B1683339) derivatives | Indonesia | nii.ac.jp |

General Principles of Isolation from Marine Sponges

The isolation of this compound from marine sponges follows a general workflow common in natural product chemistry, involving initial extraction of the sponge material followed by chromatographic purification to isolate the target compound.

The first step in isolating marine natural products is the extraction of the collected sponge material. This process aims to separate the desired metabolites from the biological matrix. nih.gov The choice of solvent is critical and is based on the polarity of the target compounds. nih.gov

For this compound and similar polyketides, a common approach involves sequential extraction with solvents of increasing polarity. A typical procedure begins with soaking the sponge material (often freeze-dried and ground) in a non-polar solvent like dichloromethane (B109758) (CH2Cl2) or a mixture of methanol (B129727) (MeOH) and CH2Cl2. calpoly.edudovepress.com This is often followed by extraction with a more polar solvent like methanol or aqueous methanol. calpoly.edumdpi.com For example, in the isolation from Petrosia nigricans, the crude extract was partitioned, and the ethyl acetate (B1210297) (EtOAc) fraction, which is of medium polarity, was found to contain this compound. rjptonline.org The resulting crude extracts are then concentrated under vacuum to remove the solvent, yielding a complex mixture of compounds for further purification. dovepress.com

Factors such as temperature and pressure can also influence the efficiency and chemical profile of the extraction. nih.gov For instance, extractions can be performed at room temperature or under heated conditions, such as with a Soxhlet apparatus, depending on the stability of the target compounds. nih.govijzi.net

Following extraction, the crude extract, which contains a multitude of compounds, must be purified to isolate this compound. This is achieved through various chromatographic techniques that separate molecules based on their physical and chemical properties like polarity, size, and charge.

A common multi-step purification strategy is employed:

Solvent Partitioning : The crude extract is often first partitioned between two immiscible solvents (e.g., hexanes and 90% aqueous methanol) to achieve a preliminary separation of compounds based on their polarity. calpoly.edu

Column Chromatography : The resulting fractions are then subjected to column chromatography. This may include normal-phase silica (B1680970) gel chromatography or, more commonly for compounds like this compound, reversed-phase chromatography. rjptonline.orgcalpoly.edu Reversed-phase materials, such as C18 (ODS), are frequently used. nii.ac.jpmdpi.com The separation is achieved by eluting the column with a solvent gradient, for instance, a decreasingly polar mixture of methanol and water. nii.ac.jpmdpi.com

High-Performance Liquid Chromatography (HPLC) : For final purification, fractions containing the compound of interest are often subjected to reversed-phase HPLC. clockss.orgcalpoly.edumdpi.com Using a C18 column and an appropriate solvent system (e.g., aqueous methanol), HPLC provides the high resolution needed to separate this compound from closely related compounds and impurities, yielding the pure substance. clockss.orgmdpi.com

The purity of the isolated compound at each stage is typically monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rjptonline.orgclockss.org

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structure Determination

The initial identification and structural framework of halenaquinol (B1241129) sulfate (B86663) were established through a suite of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and atomic composition.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in piecing together the intricate pentacyclic structure of halenaquinol sulfate. mdpi.comclockss.org The ¹H and ¹³C NMR spectra of this compound are closely related to other compounds in the halenaquinol family, all of which share a characteristic pentacyclic moiety. mdpi.comclockss.org

Through combined spectroscopic analyses and comparison with previously reported data, compound 1, isolated from the marine sponge Xestospongia sp., was identified as this compound. mdpi.comnih.gov The structure was further confirmed by comparing its ¹H and ¹³C NMR chemical shifts with literature values. rjptonline.org Detailed 2D NMR experiments, such as COSY and HMBC, have been crucial in establishing the connectivity of the atoms within the molecule. clockss.orgkchem.org

Table 1: Selected NMR Data for this compound

| Technique | Description | Reference |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | mdpi.comrjptonline.org |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | mdpi.comrjptonline.org |

| COSY | Identifies proton-proton couplings. | clockss.org |

| HMBC | Identifies long-range proton-carbon couplings. | kchem.org |

| HMQC | Identifies direct proton-carbon correlations. | kchem.org |

Mass spectrometry (MS) has been essential for determining the molecular formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. clockss.org Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been employed for the analysis of related compounds, providing valuable data on their molecular ions and fragmentation patterns. d-nb.info Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing information on the fragmentation of the molecule. nih.govifremer.fromicsonline.org

While X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline compounds, its direct application to this compound itself has not been extensively reported. chemistryviews.organr.fr However, the chemical structure and relative stereochemistry of the related compound, halenaquinone (B1672917), were determined by X-ray diffraction. nih.govescholarship.org This information provided a crucial template for understanding the stereochemistry of the entire halenaquinol family.

Determination of Absolute Stereochemistry

Beyond determining the connectivity of atoms, establishing the absolute stereochemistry—the precise spatial arrangement of atoms—is a critical aspect of characterizing a chiral molecule like this compound.

A key method used to determine the absolute stereochemistry of the halenaquinol family, including this compound, has been the theoretical calculation of circular dichroism (CD) spectra. rjptonline.orgresearchgate.netresearchgate.net This chiroptical technique measures the differential absorption of left- and right-circularly polarized light.

The absolute stereochemistry of (+)-halenaquinol was determined to be 12bS through the application of the π-electron SCF-CI-dipole velocity MO method to calculate the CD spectrum of naphthalene-diene derivatives of halenaquinol dimethyl ether. researchgate.netresearchgate.netacs.org The calculated CD spectra were in good agreement with the experimental data. researchgate.netresearchgate.net Since this compound has been chemically correlated with halenaquinol, its absolute stereostructure was also established as (12bS)-(+)-halenaquinol sulfate. rjptonline.orgresearchgate.netresearchgate.net This theoretical approach has been instrumental in assigning the absolute configuration of this class of marine natural products. researchgate.netacs.org

Table 2: Key Findings from CD Spectra Analysis

| Compound Derivative | Method | Finding | Reference |

|---|---|---|---|

| Halenaquinol dimethyl ether | π-electron SCF-CI-dipole velocity MO method | Determined absolute stereochemistry of (+)-halenaquinol as 12bS. | researchgate.netresearchgate.net |

| This compound | Chemical correlation to halenaquinol | Established absolute stereostructure as (12bS)-(+)-halenaquinol sulfate. | rjptonline.orgresearchgate.net |

Structural Relationship with Cognate Polyketides

This compound is a member of the pentacyclic polyketide family, a group of natural products isolated from marine sponges, particularly of the genus Xestospongia. mdpi.comresearchgate.netclockss.org These compounds share a characteristic five-ring core structure. The structural elucidation of this compound and its relatives has been accomplished through a combination of spectroscopic techniques, including NMR and mass spectrometry, as well as chemical correlations. researchgate.netclockss.org

The cognate polyketides—halenaquinol, halenaquinone, xestoquinol, and xestoquinone (B1683339)—are all structurally related to this compound. mdpi.comnih.gov They all possess a fused furan (B31954) polycyclic core, which is a common feature in this class of bioactive marine natural products. mdpi.com The key distinctions between these compounds lie in the oxidation state of the quinone/hydroquinone (B1673460) moiety and the presence or absence of specific functional groups. mdpi.comnih.gov

Key Structural Relationships:

Halenaquinol and this compound: Halenaquinol is the direct precursor to this compound, differing only by the presence of a sulfate group on the hydroquinone ring of the latter. researchgate.netnih.gov This structural similarity is confirmed by the close resemblance of their NMR spectra. mdpi.com

Halenaquinol and Halenaquinone: Halenaquinol can be quantitatively converted to halenaquinone through photo-oxidation. researchgate.net This transformation involves the oxidation of the hydroquinone moiety of halenaquinol to a quinone. researchgate.net

Xestoquinol and Xestoquinone: Similar to the halenaquinol/halenaquinone pair, xestoquinol is the hydroquinone form, while xestoquinone is the corresponding oxidized quinone. nih.gov

Halenaquinol/Halenaquinone vs. Xestoquinol/Xestoquinone: The primary structural difference between the "halena" and "xesto" series is the presence of a ketone group at the C-3 position in the halenaquinol and halenaquinone structures. nih.gov This feature is absent in xestoquinol and xestoquinone. nih.gov

Stereochemistry: The absolute stereochemistry of halenaquinol, and by chemical correlation, halenaquinone and this compound, has been determined as 12bS through theoretical calculations of their circular dichroism (CD) spectra. researchgate.netacs.org This established the absolute configuration for this family of marine natural products. researchgate.net

The structural relationships between these compounds are significant as they have been found to influence their biological activities. mdpi.com For instance, the presence or absence of the sulfate group and the oxidation state of the quinone/hydroquinone system can affect their potency as enzyme inhibitors. mdpi.com

The following interactive data table summarizes the key structural features of this compound and its cognate polyketides.

| Compound | Core Structure | Key Functional Groups | Oxidation State |

| This compound | Pentacyclic polyketide | Hydroquinone sulfate, Furan ring, C-3 ketone | Hydroquinone |

| Halenaquinol | Pentacyclic polyketide | Hydroquinone, Furan ring, C-3 ketone | Hydroquinone |

| Halenaquinone | Pentacyclic polyketide | Quinone, Furan ring, C-3 ketone | Quinone |

| Xestoquinol | Pentacyclic polyketide | Hydroquinone, Furan ring | Hydroquinone |

| Xestoquinone | Pentacyclic polyketide | Quinone, Furan ring | Quinone |

Biosynthetic Pathways and Proposed Biogenesis

Polyketide Biosynthetic Origin Hypotheses

The structural foundation of the halenaquinol (B1241129) family of natural products is a subject of scientific discussion, with the leading hypothesis pointing towards a polyketide pathway. nih.govuow.edu.au This class of secondary metabolites is characterized by a pentacyclic framework that includes an electrophilic furan (B31954) ring, a feature thought to be responsible for their significant biological activities. nih.gov The structural elements are consistent with assembly via the iterative condensation of simple acyl-CoA precursors, a hallmark of polyketide biosynthesis. uow.edu.aumdpi.commdpi.comresearchgate.net This proposed origin is supported by the isolation of numerous related polyketide compounds from marine sponges of the genus Xestospongia. uow.edu.auresearchgate.net

However, an alternative biogenetic route has been proposed. Some researchers suggest that the halenaquinone (B1672917) family may not be of polyketide origin but could be derived from the biochemical union of a sesquiterpene and a quinone. researchgate.netrjptonline.org This hypothesis is based on the identification of metabolites from the sponge Xestospongia cf. carbonaria and considers the structural similarities to menaquinones. researchgate.netrjptonline.org

Table 1: Competing Biosynthetic Origin Hypotheses for the Halenaquinol Skeleton

| Hypothesis | Proposed Precursors | Core Biochemical Process | Supporting Evidence |

|---|---|---|---|

| Polyketide Origin | Simple acyl-CoA units (e.g., acetyl-CoA, propionyl-CoA) | Iterative condensation by Polyketide Synthase (PKS) enzymes, followed by cyclization and tailoring reactions. | Structural similarity to known polyketides; isolation of numerous related polyketides from the source organism genus. nih.govuow.edu.aumdpi.com |

| Sesquiterpene-Quinone Union | A sesquiterpene unit and a quinone-type molecule. | A convergent pathway involving the coupling of two distinct, pre-formed molecular fragments. | Structural analysis suggesting a combination of terpenoid and quinone moieties. researchgate.netrjptonline.org |

Proposed Biogenetic Conversion from Halenaquinol Sulfate (B86663) to Exiguaquinol

Exiguaquinol, another complex marine natural product, is believed to be a biosynthetic descendant of halenaquinol sulfate. nih.govescholarship.org A plausible biogenetic pathway was proposed by the Quinn group, detailing a significant molecular rearrangement that transforms the halenaquinol framework into that of exiguaquinol. nih.govescholarship.org This proposed conversion underscores the dynamic metabolic pathways present in the source organisms.

The proposed transformation initiates with an oxidative ring opening of the furan moiety within this compound, which generates a reactive tetracarbonyl intermediate. nih.govescholarship.org Subsequently, a molecule of taurine (B1682933), an amino sulfonic acid likely sourced exogenously, condenses with an aldehyde group of the intermediate. nih.gov This is followed by a cyclization onto a nearby ketone, which results in the formation of a hemiaminal intermediate. nih.gov The final and most complex step is a proposed semipinacol rearrangement of the tertiary alcohol, which establishes the distinctive fused 5-6-5 ring system of exiguaquinol, a structure that lacks the original furan ring and possesses a dense array of four stereogenic centers. nih.govescholarship.org

Table 2: Proposed Biogenetic Steps from this compound to Exiguaquinol

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Oxidative ring opening of the furan group in this compound. | Tetracarbonyl intermediate | nih.govescholarship.org |

| 2 | Condensation with taurine and subsequent cyclization. | Hemiaminal intermediate | nih.gov |

| 3 | Semipinacol rearrangement of the tertiary alcohol. | Fused 5-6-5 ring system of exiguaquinol | nih.govescholarship.org |

Possible Intermediates and Enzymatic Steps in In Vivo Synthesis

The in vivo synthesis of this compound requires a sequence of specific enzymatic reactions. Assuming a polyketide origin, the core carbon skeleton is likely assembled by a Type I Polyketide Synthase (PKS), a large, multi-domain enzyme that constructs the polyketide chain before other enzymes modify it. The formation of the complex pentacyclic structure from a linear polyketide chain would necessitate the action of specialized tailoring enzymes, such as cyclases and oxidoreductases, to facilitate the intricate ring closures and establish the correct stereochemistry.

A crucial final step in the biosynthesis is the sulfation of the halenaquinol precursor. This biochemical modification is catalyzed by a sulfotransferase enzyme. wikipathways.org In biological systems, this process involves a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipathways.org The biosynthesis of PAPS itself occurs in the cytosol from inorganic sulfate and ATP, catalyzed by PAPS synthase. wikipathways.org The sulfotransferase then facilitates the transfer of the sulfonyl group (SO₃) from PAPS to the hydroxyl group on the halenaquinol core, yielding the final this compound product. wikipathways.org It has been hypothesized that this sulfate group may function as a biological protecting group, rendering the molecule more stable. escholarship.orgnih.gov The active form could then be released in vivo through the action of a sulfatase enzyme, which would hydrolyze the sulfate ester to reveal the hydroquinone (B1673460) or the easily oxidized quinone form. escholarship.orgnih.gov

Table 3: Potential Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Role | Substrate/Product |

|---|---|---|

| Polyketide Synthase (PKS) | Assembly of the core carbon backbone. | Substrate: Acyl-CoA units; Product: Linear polyketide chain. |

| Cyclase(s) | Catalysis of intramolecular cyclization reactions to form the pentacyclic ring system. | Substrate: Linear or partially cyclized polyketide; Product: Polycyclic intermediate. |

| Oxidoreductase(s) | Introduction of hydroxyl groups and other redox modifications, including formation of the furan ring. | Substrate: Polycyclic intermediate; Product: Halenaquinol precursor. |

| PAPS Synthase | Activation of inorganic sulfate to the universal sulfate donor, PAPS. | Substrate: ATP and inorganic sulfate; Product: PAPS. wikipathways.org |

| Sulfotransferase | Transfer of the sulfonyl group from PAPS to the halenaquinol precursor. | Substrate: Halenaquinol and PAPS; Product: this compound. wikipathways.org |

| Sulfatase | (Hypothetical) Removal of the sulfate group to release the active hydroquinone/quinone. | Substrate: this compound; Product: Halenaquinol. escholarship.org |

Synthetic Approaches and Analogue Development for Research

Total Synthesis Strategies of Halenaquinol (B1241129) Sulfate (B86663) and Analogues

The total synthesis of halenaquinol sulfate and its related compounds, such as halenaquinone (B1672917), has been a significant challenge for synthetic organic chemists. The complex pentacyclic framework and multiple stereocenters require sophisticated and efficient synthetic routes. Over the years, several research groups have reported successful total syntheses, often employing elegant and innovative strategies. Since 1988, there have been at least eight reported syntheses of halenaquinol or the related xestoquinol. nih.gov

The absolute stereochemistry of halenaquinol was first predicted using a π-electron SCF-CI-dipole velocity MO method to calculate its circular dichroism (CD) spectrum, which suggested an (S) configuration at the C6 methyl quaternary stereocenter. nih.gov This theoretical prediction was later confirmed through the first enantioselective total synthesis. nih.govresearchgate.net

A notable asymmetric synthesis of (-)-halenaquinone, a close precursor to halenaquinol, employed a proline sulfonamide-catalyzed Yamada-Otani reaction to establish the crucial C6 all-carbon quaternary stereocenter. nih.gov This organocatalytic approach provided a highly efficient means to control the stereochemistry early in the synthetic sequence.

Another key strategy involved a catalytic asymmetric synthesis of halenaquinone that utilized a palladium-catalyzed cascade reaction. This sequence, involving a Suzuki cross-coupling and a Heck cyclization, was instrumental in constructing the core structure in an enantioselective manner. nih.gov Shibasaki and coworkers were the first to report a catalytic asymmetric synthesis of halenaquinone. nih.gov

The construction of the complex polycyclic skeleton of halenaquinol and its analogues has relied on a variety of powerful synthetic transformations. Among these, the Diels-Alder cycloaddition and the Heck reaction have proven to be particularly valuable. nih.gov

Diels-Alder Cycloadditions: The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been extensively used in the synthesis of the halenaquinol framework. mdpi.combiointerfaceresearch.com Both intermolecular and intramolecular variants of this reaction have been successfully applied.

A common strategy involves an o-quinodimethane Diels-Alder cycloaddition to construct the naphthalene portion of the molecule. nih.gov For instance, heating a benzocyclobutene precursor generates the reactive o-quinodimethane in situ, which then undergoes a [4+2] cycloaddition with a suitable dienophile. nih.gov

More recently, a late-stage intramolecular Diels-Alder reaction of a vinyl quinone diene was employed in a concise synthesis of halenaquinol. nih.govnih.gov This strategic use of an intramolecular cycloaddition allowed for the efficient assembly of the pentacyclic core. nih.gov The intramolecular Diels-Alder reaction often benefits from increased reaction rates and high stereoselectivity due to the conformational constraints of the tether connecting the diene and dienophile. nih.gov

Heck Reactions: The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has also been a cornerstone in several synthetic approaches to the halenaquinol family. nih.govresearchgate.net This reaction is particularly useful for forming carbon-carbon bonds and constructing complex ring systems.

In one of the first catalytic asymmetric syntheses of halenaquinone, a key step was a palladium-catalyzed cascade that included a Heck cyclization. nih.gov Another asymmetric synthesis of the unnatural enantiomer of halenaquinone featured a diastereoselective intramolecular Heck cyclization to assemble the furanosteroid pentacyclic scaffold. nih.gov The intramolecular Heck reaction is a powerful method for constructing carbocycles and heterocycles, often with high diastereoselectivity.

A convergent Diels-Alder/Heck sequence was utilized in the synthesis of thiohalenaquinone, an analogue of halenaquinone, demonstrating the power of combining these two key transformations to assemble the majority of the carbon framework. nih.gov

| Key Transformation | Role in Synthesis | Example |

| Diels-Alder Cycloaddition | Construction of the naphthalene core and other six-membered rings. | o-Quinodimethane cycloaddition; Intramolecular cyclization of a vinyl quinone diene. nih.govnih.gov |

| Heck Reaction | Carbon-carbon bond formation and ring closure. | Intramolecular cyclization to form the pentacyclic scaffold; Suzuki cross-coupling/Heck cyclization cascade. nih.gov |

Design and Preparation of Structurally Modified Analogues

The potent biological activity of this compound and its derivatives has prompted the design and synthesis of structurally modified analogues. These efforts are aimed at understanding the structure-activity relationships (SAR) and developing new compounds with improved potency, selectivity, or pharmacokinetic properties.

One approach to generating analogues has been through the isolation of new, naturally occurring derivatives. For example, bioassay-guided fractionation of marine sponges of the genus Xestospongia led to the isolation of two new halenaquinone derivatives: xestosaprol C methylacetal and orhalquinone. nih.gov Orhalquinone, in particular, exhibited significant inhibitory activity against farnesyltransferase enzymes, highlighting how subtle structural modifications can lead to potent and specific biological effects. nih.gov

Synthetic chemists have also purposefully designed and prepared analogues. For instance, several methoxy-substituted congeners of xestoquinone (B1683339) were synthesized to validate their proposed structures and substitution patterns. nih.gov The synthesis of thiohalenaquinone, where a sulfur atom replaces an oxygen atom in the quinone ring system, represents another example of a structurally modified analogue designed to explore the impact of heteroatom substitution on biological activity. nih.gov

The general strategy for creating such analogues often involves modifying the peripheral functional groups of the core pentacyclic structure or altering the core skeleton itself. These modifications can include changes in oxidation state, substitution patterns on the aromatic rings, and the introduction or removal of heteroatoms. The goal of these chemical modifications is to create a library of related compounds that can be screened for a variety of biological activities, thereby elucidating the key structural features required for a desired therapeutic effect.

Synthetic Validation of Absolute Stereochemistry

The initial determination of the relative stereochemistry of halenaquinone was achieved through X-ray diffraction. nih.gov However, the absolute configuration could not be definitively established by this method alone. The unambiguous determination of the absolute stereochemistry of halenaquinol and its related compounds was ultimately achieved through total synthesis. nih.gov

The first enantioselective total synthesis of (+)-halenaquinol and (+)-halenaquinone provided experimental proof of their absolute stereostructures, which had been previously predicted by theoretical calculations of their CD spectra. nih.govresearchgate.net By synthesizing a single enantiomer of the natural product and comparing its chiroptical properties (e.g., specific rotation and CD spectrum) with those of the naturally isolated compound, the absolute configuration can be unequivocally assigned. This synthetic validation is a cornerstone of natural product chemistry, providing the ultimate proof of a molecule's three-dimensional structure.

Molecular Mechanisms of Biological Activity

Enzyme Inhibition and Modulation

The following sections detail the specific enzymatic targets of halenaquinol (B1241129) sulfate (B86663) and the molecular mechanisms that underpin its inhibitory actions.

Halenaquinol sulfate has been identified as a notable inhibitor of eukaryotic DNA polymerases, enzymes that are fundamental to the processes of DNA replication and repair. Its inhibitory action is not uniform across all polymerase subtypes, indicating a degree of selectivity in its interactions.

Research has demonstrated that this compound inhibits the activity of various eukaryotic DNA polymerases to differing extents. The compound is a potent inhibitor of DNA polymerases alpha and epsilon, with Ki values of 1.3 µM and 2.0 µM, respectively. nih.gov In contrast, it is a less effective inhibitor of DNA polymerase delta, with a Ki value of 17.5 µM, and shows significantly weaker inhibition against DNA polymerase beta, with a Ki of 80 µM. nih.gov This differential inhibition profile suggests that this compound could be a valuable tool for distinguishing the functions of DNA polymerases alpha and epsilon in cellular processes. nih.gov

Table 1: Inhibition of Eukaryotic DNA Polymerases by this compound

| DNA Polymerase Subtype | Ki (µM) nih.gov |

|---|---|

| Alpha (α) | 1.3 |

| Epsilon (ε) | 2.0 |

| Delta (δ) | 17.5 |

| Beta (β) | 80 |

Kinetic studies have elucidated the mechanism by which this compound inhibits eukaryotic DNA polymerases. The inhibition is competitive with respect to deoxyadenosine (B7792050) triphosphate (dATP) and deoxythymidine triphosphate (dTTP). nih.gov This suggests that this compound likely binds to the dATP and dTTP binding sites on the enzyme, thereby competing with the natural substrates. Conversely, the inhibition is non-competitive with respect to deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and the template DNA. nih.gov This indicates that this compound does not compete for the binding sites of dCTP, dGTP, or the DNA template, but rather binds to a different site on the enzyme to exert its inhibitory effect. nih.gov

This compound has been identified as a novel inhibitor of human Tyrosyl-DNA Phosphodiesterase I (TDP1), an enzyme critical for the repair of DNA damage caused by topoisomerase I (TOP1) inhibitors. nih.gov TDP1 repairs the covalent complex formed between TOP1 and DNA, and its inhibition can enhance the efficacy of TOP1-targeting anticancer drugs. nih.gov

Studies have shown that this compound acts as an irreversible inhibitor of TDP1. nih.gov This irreversible inhibition suggests that the compound may form a covalent bond with the enzyme, leading to a permanent loss of its catalytic activity. nih.gov This mode of action distinguishes it from other natural product inhibitors of TDP1 and highlights its potential for therapeutic applications in oncology. nih.gov

While this compound does exhibit inhibitory activity against Sortase A (SrtA), a bacterial transpeptidase involved in virulence, its potency is significantly lower than its non-sulfated counterpart, halenaquinol. Research on pentacyclic polyketides isolated from the marine sponge Xestospongia sp. demonstrated that halenaquinol is a potent inhibitor of Staphylococcus aureus-derived SrtA with an IC50 value of 13.94 µM. In contrast, this compound showed moderate inhibitory activity with an IC50 of 103.48 µM, making it approximately 9.2 times less potent than halenaquinol. This comparison underscores the critical role of the chemical structure, particularly the presence or absence of a sulfate group, in modulating the inhibitory activity against SrtA.

While direct studies on the inhibition of the protein tyrosine kinase pp60v-src by this compound are not extensively documented, the inhibitory potential of related sulfated marine natural products against this enzyme provides a strong basis for contextual understanding. For instance, halistanol (B14433394) trisulfate, a sulfated steroid from a marine sponge, has been shown to be a potent inhibitor of pp60v-src, exhibiting an IC50 of approximately 4 µM. nih.gov The inhibitory activity of halistanol trisulfate was found to be dependent on the sulfate groups, as their removal resulted in an inactive compound. nih.gov Furthermore, other sterol sulfates isolated from the brittle star Ophiarachna incrassata have also demonstrated inhibitory activity against pp60v-src. nih.gov Given that sulfation is a key feature for the activity of these related marine natural products, it is plausible that this compound may also exhibit inhibitory effects on pp60v-src and other protein tyrosine kinases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Current scientific literature does not provide specific data on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While marine sponges are known sources of cholinesterase inhibitors, direct studies on this particular compound's effects on these enzyme systems are not presently available. researchgate.netunair.ac.idnih.govbenthamdirect.com

Other Enzyme Systems Under Investigation

This compound and its related compounds have been evaluated for their effects on other significant enzyme systems. Research has demonstrated that this compound possesses inhibitory activity against human farnesyltransferase (FTase).

A related compound, halenaquinone (B1672917), has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K). nih.gov Halenaquinone demonstrated an IC₅₀ value of 3 µM against this enzyme. nih.gov The inhibitory action of halenaquinone on PI3K is suggested as a potential mechanism for inducing apoptosis in PC12 cells. nih.gov Derivatives of halenaquinone have also been noted for their inhibitory effects on a range of enzymes, including protein tyrosine kinases, topoisomerase II, and Na+,K+-ATPase.

Table 1: Inhibitory Activity of this compound and Related Compounds on Various Enzymes

| Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Human Farnesyltransferase (FTase) | 21.51 ± 2.16 µM | nih.gov |

| Halenaquinone | Phosphatidylinositol 3-kinase (PI3K) | 3 µM | nih.gov |

Cellular Process Regulation

Inhibition of Membrane Fusion Events

This compound has been identified as a selective inhibitor of membrane fusion events, particularly demonstrated in the context of echinoderm fertilization. researchgate.netunair.ac.id

Derived from the marine sponge Xestospongia sapra, this compound has been shown to prevent the fusion of cell membranes in echinoderm gametes. researchgate.netunair.ac.id This inhibitory effect is specific, as the compound does not impact the early embryonic development of eggs that have already been fertilized, allowing them to progress to the gastrula stage. researchgate.netunair.ac.id While development proceeds, the compound does inhibit the secretion of hatching enzyme, which results in gastrulae remaining enclosed within the fertilization envelope. researchgate.netunair.ac.id This specificity of action allows for the analysis of secretory events in cellular populations without introducing broader cytotoxic effects. unair.ac.id

The acrosome reaction, an essential intracellular membrane fusion event in sperm required for fertilization, is inhibited by this compound. unair.ac.id The compound was found to block the jelly coat-induced acrosome reaction with a reported ED₅₀ of 68 µM. unair.ac.id It also inhibited the acrosome reaction induced by the Ca²⁺ ionophore A23187 to a similar extent, with an ED₅₀ of 72 µM, suggesting its mechanism may involve steps subsequent to the initial calcium influx. unair.ac.id

Another critical fusion event in fertilization is the cortical reaction, which involves the exocytosis of cortical granules from the egg to establish a permanent barrier against polyspermy. unair.ac.id this compound effectively blocks the cortical reaction that is induced by sperm. unair.ac.id The concentration required for 50% inhibition (ED₅₀) of this process was determined to be 51 µM. unair.ac.id

Table 2: Inhibitory Effects of this compound on Echinoderm Fertilization Events

| Cellular Process | Effect | Effective Concentration (ED₅₀) | Reference |

|---|---|---|---|

| Acrosome Reaction (jelly coat-induced) | Inhibition | 68 µM | unair.ac.id |

| Acrosome Reaction (A23187-induced) | Inhibition | 72 µM | unair.ac.id |

| Cortical Reaction (sperm-induced) | Prevention/Blockade | 51 µM | unair.ac.id |

Impact on Secretory Processes (e.g., Hatching Enzyme Secretion)

Research has demonstrated that this compound can selectively inhibit certain cellular secretory events. A notable example is its effect on the secretion of hatching enzymes in echinoderm embryos. Studies have shown that while this compound does not interfere with the early embryonic development of fertilized eggs up to the gastrula stage, it effectively inhibits the secretion of the hatching enzyme. acs.org This inhibition results in the formation of gastrulae that remain enclosed within the fertilization envelope. acs.org This specific blockade of a secretory process highlights a key aspect of this compound's biological activity.

Utility as a Tool for Analyzing Cellular Secretory Events

The selective inhibition of secretory processes, such as the hatching enzyme secretion, positions this compound as a valuable tool for cell biology research. acs.org Its ability to impede specific secretion events without affecting other fundamental cellular functions allows researchers to dissect the role of secretion in complex biological systems. acs.org By observing the consequences of inhibited secretion in the presence of this compound, scientists can gain insights into the intricate mechanisms and downstream effects of cellular secretory pathways.

Interactions with Biological Macromolecules

The biological effects of this compound are rooted in its interactions with cellular macromolecules. While specific studies on the sulfated form are limited, research on the parent compound, halenaquinol, provides valuable insights into its reactivity.

Preferential Reactivity with Lysine (B10760008) Residues

Currently, there is a lack of specific scientific literature detailing the preferential reactivity of this compound with lysine residues. Further research is required to elucidate the potential interactions between the sulfate compound and the primary amine groups of lysine side chains within proteins.

Distinct Interaction Profiles Compared to Cysteine Residues

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the contribution of its different functional groups is crucial for explaining its mechanism of action and for the potential design of more potent or selective analogs.

Role of the Sulfate Moiety in Biological Activity and Specificity

The sulfate group is a defining feature of this compound and is expected to significantly influence its biological profile. While the sulfate moiety often enhances the water solubility of compounds, its role in specific biological interactions can be complex.

In a comparative study of the inhibitory effects of halenaquinol and this compound on the bacterial enzyme Sortase A, halenaquinol demonstrated significantly more potent inhibitory activity. This finding suggests that for this particular biological target, the presence of a hydroxyl group at a specific position is more critical for activity than the sulfate group. The study highlights the importance of the core structure and specific hydroxylations in mediating the biological effect, with the sulfate group potentially modulating the compound's properties in a target-dependent manner.

Importance of Specific Hydroxyl and Carbonyl Group Positions for Enzyme Inhibition

The biological activity of this compound is significantly influenced by its p-hydroquinone moiety. This structural feature, characterized by two hydroxyl groups situated para to each other on a benzene (B151609) ring, is a well-established pharmacophore in numerous enzyme inhibitors. The specific arrangement of these hydroxyl groups and the adjacent carbonyl functions on the quinone-like core are critical for molecular recognition and interaction within enzyme active sites.

Research on analogous structures, such as hydroquinone (B1673460) and its derivatives, demonstrates that the phenolic hydroxyl groups are pivotal for inhibitory action. For instance, in the inhibition of tyrosinase, hydroquinone's hydroxyl groups are known to interact with amino acid residues within the enzyme's active site. nih.govpatsnap.com These interactions can include the formation of hydrogen bonds, which help to properly orient the inhibitor and stabilize the enzyme-inhibitor complex, thereby impeding the enzyme's catalytic function. nih.gov For many quinone-based inhibitors, the mechanism involves acting as a substrate analog or participating in redox cycling that disrupts normal enzymatic processes.

In the case of this compound's inhibitory effect on eukaryotic DNA polymerases, the hydroquinone portion of the molecule likely plays a key role. The inhibition is competitive with respect to dATP and dTTP, suggesting an interaction with the dNTP-binding site of the polymerases. nih.gov The hydroxyl and carbonyl groups are likely essential for this interaction, mimicking aspects of the natural substrate to occupy the active site. Studies on other quinone-containing inhibitors have shown that the relative position of these functional groups is crucial for activity; even minor positional changes can lead to a significant loss of inhibitory potency. nih.gov Therefore, the specific geometry of the hydroxyl and carbonyl groups in this compound is indispensable for its selective and potent inhibition of enzymes like DNA polymerase.

Table 1: Inhibitory Action of this compound on Eukaryotic DNA Polymerases

| DNA Polymerase | Ki Value (µM) | Inhibition Type (vs. dNTPs) |

|---|---|---|

| Alpha | 1.3 | Competitive (dATP, dTTP) |

| Beta | 80 | - |

| Delta | 17.5 | - |

| Epsilon | 2.0 | Competitive (dATP, dTTP) |

Data sourced from research on the differential inhibition of eukaryotic DNA polymerases by this compound. nih.gov

Contribution of the Furan (B31954) Ring to Biological Effects

One of the most significant aspects of the furan ring in the halenaquinol family of natural products is its activated, electrophilic nature. nih.gov This electrophilicity makes the ring susceptible to nucleophilic attack, a reactivity that can be crucial for covalent interactions with biological macromolecules, including enzymes. This reactivity is likely a primary driver behind the diverse biological effects observed for these compounds. nih.gov

Furthermore, the furan ring possesses an electron-rich aromatic system. This feature allows it to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues in the active sites of target enzymes. These interactions are vital for the binding affinity and specificity of the inhibitor. The presence of the ether oxygen atom within the furan ring also introduces polarity and the potential for hydrogen bond formation, further diversifying its possible interactions with biological targets. The versatility of the furan scaffold is widely recognized in medicinal chemistry, where it is often incorporated into drug candidates to modulate their biological activity.

Table 2: Physicochemical Properties of the Furan Ring and Their Biological Relevance

| Property | Description | Contribution to Biological Effects |

|---|---|---|

| Electrophilicity | The furan ring in the halenaquinol structure is activated and electrophilic. | Likely responsible for covalent interactions with enzyme targets, contributing to potent inhibition. nih.gov |

| Aromaticity | A five-membered aromatic ring containing one oxygen atom. | Provides stability to the molecule and enables π-π stacking interactions with enzyme active sites. |

| Electron-Rich Nature | The ring possesses a high density of π-electrons. | Facilitates strong binding to biological targets through various electronic interactions. |

| Polarity | The presence of an ether oxygen atom introduces a polar element. | Allows for the potential formation of hydrogen bonds, enhancing binding affinity and specificity. |

Ecological Significance and Chemical Ecology

Role as Chemical Defenses in Marine Sponges Against Predation and Microbial Infections

Sessile marine invertebrates like sponges are often soft-bodied and unable to physically escape predation, leading them to develop sophisticated chemical defense mechanisms. japsonline.comresearchgate.net The production of a diverse array of secondary metabolites is a crucial strategy for their survival, and Halenaquinol (B1241129) sulfate (B86663) is an example of such a defensive compound. Its bioactivity extends to deterring predators and inhibiting the growth of pathogenic microorganisms.

Research has demonstrated the antimicrobial properties of Halenaquinol sulfate. For instance, it has shown moderate inhibitory activity against the bacterium Staphylococcus aureus, a common pathogen. mdpi.com This antimicrobial action is vital for sponges as they are constantly exposed to a high abundance of microorganisms in the water column, and any surface damage could lead to opportunistic infections. The ability of this compound to inhibit sortase A, an enzyme crucial for the anchoring of surface proteins in some bacteria, highlights a specific mechanism of its defensive action. mdpi.com

Beyond its antibacterial properties, this compound also exhibits inhibitory effects on key eukaryotic enzymes, such as DNA polymerases. nih.gov This broader bioactivity can serve as a defense against a wider range of organisms, including potential predators and parasites. Furthermore, studies have shown that this compound can inhibit sperm-egg fusion in echinoderms, which can be interpreted as a defense mechanism to prevent overgrowth by other sessile organisms or predation at a larval stage. nih.govsemanticscholar.orgmdpi.com

The following table summarizes some of the observed biological activities of this compound relevant to its defensive role:

| Bioactivity | Target Organism/System | Reference |

| Antimicrobial | Staphylococcus aureus | mdpi.com |

| Enzyme Inhibition | Eukaryotic DNA Polymerases | nih.gov |

| Anti-fertilization | Echinoderm gametes | nih.govsemanticscholar.orgmdpi.com |

Biosynthetic Diversity in Response to Environmental Pressures

The production of secondary metabolites in marine sponges is not static and can be influenced by a variety of environmental factors. These pressures can lead to a diversity in the biosynthesis of compounds like this compound. While direct studies on the environmental modulation of this compound production are limited, research on the genus Xestospongia provides strong evidence for this phenomenon.

A study investigating the metabolome of Xestospongia spp. from different geographical locations revealed significant variations in their chemical profiles. researchgate.net This suggests that factors such as water temperature, salinity, light exposure, and local competition and predation pressures can influence the production of secondary metabolites. mdpi.com For instance, sponges in tropical regions, which are characterized by high biodiversity and intense predation, are hypothesized to produce more potent and diverse chemical defenses. mdpi.com

The biosynthetic pathway of this compound is thought to be of polyketide origin. nih.gov Environmental stressors can trigger changes in the expression of the genes responsible for these biosynthetic pathways, leading to an increased production of defensive compounds when the threat level is high. This dynamic response allows the sponge to allocate its resources efficiently, only investing heavily in chemical defenses when necessary.

Interplay with Associated Marine Microorganisms

A significant body of evidence suggests that many secondary metabolites isolated from marine sponges are actually produced by their associated microbial symbionts. mdpi.combiomedres.us Sponges host a vast and diverse community of microorganisms, including bacteria, archaea, and fungi, which can constitute a significant portion of the sponge's biomass. biomedres.us This intimate association has led to the hypothesis that the true biosynthetic source of many sponge-derived natural products, potentially including this compound, is these microbial partners.

The symbiotic microorganisms benefit from a stable and nutrient-rich environment within the sponge host, while the sponge gains access to a wide range of bioactive compounds that it may not be able to produce on its own. biomedres.us These microbial-derived metabolites are then utilized by the sponge for its chemical defense. While the specific microorganism responsible for the biosynthesis of this compound has not yet been definitively identified, the structural complexity of the molecule is consistent with microbial biosynthetic capabilities. researchgate.net The investigation into the microbial symbionts of Xestospongia and their role in the production of this compound is an active area of research that holds the potential to uncover novel biosynthetic pathways and to enable a more sustainable production of this and other valuable marine natural products.

Advanced Research Methodologies and Techniques

Integrated Spectroscopic and Bioassay-Guided Approaches for Discovery

The discovery of halenaquinol (B1241129) sulfate (B86663) is a testament to the power of integrated chemical and biological screening methods. mdpi.com Initially isolated from marine sponges of the genus Xestospongia, the identification of this class of compounds often begins with a bioassay-guided fractionation process. mdpi.comresearchgate.net In this approach, crude extracts of the sponge are systematically separated into fractions, and each fraction is tested for a specific biological activity. nih.gov This iterative process allows researchers to home in on the active chemical constituents.

Once the bioactive fractions are identified, spectroscopic techniques are employed for structural elucidation. mdpi.com Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.com

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Circular Dichroism (CD) Spectroscopy: The absolute configuration of halenaquinol sulfate has been established through the interpretation and theoretical calculation of its CD spectra. mdpi.com

This combination of bioassays to guide the isolation process and spectroscopy to determine the chemical structure ensures that novel compounds with interesting pharmacological properties are efficiently discovered and characterized. semanticscholar.org For instance, chemical analysis of a Xestospongia sp. from Tonga, guided by the search for novel structures, led to the identification of this compound as a major component of the methanolic extract. mdpi.com

In Vitro Enzyme Assays for Mechanistic Characterization (e.g., Fluorescence-Based Assays)

In vitro enzyme assays are crucial for understanding the specific molecular mechanisms by which this compound exerts its effects. databiotech.co.il These controlled experiments allow researchers to study the direct interaction between the compound and a target enzyme outside of a living organism. databiotech.co.il A prominent example is the use of fluorescence-based assays to characterize the inhibitory activity of halenaquinol and its derivatives against the bacterial enzyme Sortase A (SrtA). mdpi.comuci.edu

In a typical fluorescence-based assay for SrtA inhibition, a synthetic peptide substrate is used which contains a fluorophore and a quencher. mdpi.comcorning.com When the peptide is intact, the fluorescence is quenched. Upon cleavage by SrtA, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. mdpi.comresearchgate.net The inhibitory effect of a compound like this compound is determined by its ability to prevent this cleavage and thus reduce the fluorescent signal.

The reaction mixture is typically set up in a 96-well plate, and fluorescence intensity is measured with a microplate reader at specific excitation and emission wavelengths (e.g., 320 nm and 420 nm). mdpi.com This high-throughput method allows for the determination of key inhibitory parameters. mdpi.com

Table 1: Parameters from Fluorescence-Based SrtA Inhibition Assay for Halenaquinol

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | 13.94 µM | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. mdpi.com |

| Inhibition Type | Mixed | Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com |

| Ki | 9.55 µM | The inhibition constant, a measure of the inhibitor's binding affinity. mdpi.com |

| Reversibility | Reversible | The enzyme's activity can be restored after the removal of the inhibitor, suggesting a non-covalent interaction. mdpi.com |

These assays have demonstrated that halenaquinol is a potent and reversible mixed inhibitor of SrtA. mdpi.com Such detailed mechanistic insights are vital for evaluating the therapeutic potential of the compound. databiotech.co.il

Utilization of Model Organisms for Cellular Mechanism Elucidation (e.g., Echinoderm Embryos)

To understand the effects of this compound in a complex biological system, researchers have utilized model organisms. Echinoderms, such as starfish (Asterina pectinifera) and sea urchins (Hemicentrotus pulcherrimus), have proven to be particularly valuable. core.ac.uknih.govnih.gov Their gametes and transparent embryos allow for direct observation of cellular processes like fertilization and early development. nih.gov

Studies have shown that this compound can selectively inhibit membrane fusion events in these organisms. core.ac.uknih.govresearchgate.net Specifically, it was found to:

Prevent cell membrane fusion events in gametes. nih.gov

Inhibit the secretion of hatching enzyme in embryos, causing the gastrulae to remain enclosed within the fertilization envelope. core.ac.uknih.gov

Importantly, the compound did not affect other cellular functions or early embryonic development up to the gastrula stage, suggesting a specific mechanism of action on secretory events. core.ac.uknih.gov The use of these model organisms provides a unique opportunity to analyze the role of specific cellular processes, like membrane fusion and secretion, within the context of a developing animal. core.ac.uk

Table 2: Effects of this compound on Echinoderm Embryos

| Process | Observation | Reference |

|---|---|---|

| Gamete Membrane Fusion | Prevented | nih.gov |

| Early Embryonic Development (pre-hatching) | Unaffected | nih.gov |

| Hatching Enzyme Secretion | Inhibited | core.ac.uknih.gov |

| Gastrulation | Occurs, but within the fertilization envelope | core.ac.uk |

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Elucidation

Computational chemistry and molecular modeling are powerful tools for investigating how the three-dimensional structure of a molecule like this compound relates to its biological activity (Structure-Activity Relationship, SAR). oncodesign-services.comunifap.brresearchgate.net These methods use computer simulations to predict and analyze molecular interactions that would be difficult to observe experimentally. bioscipublisher.comkallipos.gr

Key computational techniques applied to the study of this compound and related compounds include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. bioscipublisher.com Molecular docking studies have been used to model the interaction of halenaquinol with the active site of Sortase A, providing a structural hypothesis for its inhibitory mechanism. mdpi.com

Theoretical Calculation of CD Spectra: As mentioned earlier, computational methods were used to calculate the theoretical circular dichroism (CD) spectrum of this compound. mdpi.com By comparing this theoretical spectrum to the experimentally measured one, the absolute stereochemistry of the molecule was unequivocally determined. mdpi.com

These computational approaches are integral to modern drug discovery. unifap.brbioscipublisher.com They allow for the rapid evaluation of how a compound interacts with its biological target, guide the design of more potent and selective derivatives, and provide a deeper understanding of the molecular basis of its activity. oncodesign-services.com

Genetic and Proteomic Approaches to Identify Targets and Pathways

To fully understand the biological impact of this compound, researchers employ genetic and proteomic techniques to identify the specific cellular targets and pathways it modulates. nih.govmedrxiv.org

Genetic approaches investigate the effects of a compound at the level of genes and their expression. For halenaquinol, semi-quantitative reverse transcription PCR (RT-PCR) has been used to determine if its inhibitory effect on Sortase A (SrtA) function was due to an effect on gene expression. mdpi.com The results showed that halenaquinol did not inhibit the transcription of the genes for SrtA (srtA) or Staphylococcal protein A (spa). mdpi.com This genetic-level analysis, combined with other data, confirmed that halenaquinol acts directly on the SrtA enzyme's activity rather than on the expression of its gene. mdpi.com

Proteomic approaches provide a large-scale view of the proteins present in a cell or organism and how their abundance or modification state changes in response to a compound. cancer.gov While specific large-scale proteomic studies on this compound are not yet widely reported, standard proteomic techniques have been crucial. For example, Western blot analysis and immunofluorescence microscopy were used to visualize the effect of halenaquinol on Staphylococcal protein A (SpA). mdpi.com These experiments demonstrated that halenaquinol treatment blocks the anchoring of SpA to the bacterial cell wall, an effect comparable to deleting the srtA gene entirely. mdpi.com This provides strong evidence that SrtA is the functional target in the cellular pathway. mdpi.com

Future research could employ more advanced proteomic strategies, such as "Mapping Proteome to Genome" (Mapping P2G), to gain a broader inventory of protein changes and identify potential off-target effects or downstream consequences of this compound's activity in various biological systems. cancer.gov

Future Directions and Unexplored Research Avenues for Halenaquinol Sulfate

Halenaquinol (B1241129) sulfate (B86663), a sulfated pentacyclic hydroquinone (B1673460) isolated from marine sponges, has attracted scientific interest due to its unique chemical structure and biological activities. While initial research has provided foundational knowledge, numerous aspects of its molecular interactions, biosynthesis, and ecological significance remain to be explored. Future research efforts are pivotal for unlocking the full scientific potential of this marine natural product.

Q & A

Q. What are the primary natural sources of halenaquinol sulfate, and what methodologies are used for its extraction and purification?

this compound is primarily isolated from marine sponges of the genus Xestospongia (e.g., X. sapra). Extraction involves solvent partitioning (e.g., methanol or dichloromethane), followed by chromatographic techniques such as reversed-phase HPLC or silica gel column chromatography. Structural confirmation is achieved via NMR spectroscopy and mass spectrometry (LC-MS) .

Q. What initial bioactivity profiles have been established for this compound in preclinical studies?

this compound exhibits potent inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme implicated in cancer resistance to topoisomerase inhibitors like camptothecin. Standard assays include fluorescence-based TDP1 inhibition assays (IC₅₀ ~4 µM) and cytotoxicity screens in cancer cell lines (e.g., HCT-116 colon carcinoma) . It also demonstrates neuroprotective potential in Alzheimer’s disease models via modulation of tau protein aggregation .

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

The compound features a pentacyclic polyketide core with a sulfate ester group. Key techniques for characterization include:

- NMR (¹H, ¹³C, COSY, HSQC) to confirm skeletal connectivity and stereochemistry.

- High-resolution MS for molecular formula validation.

- X-ray crystallography (where feasible) for absolute configuration determination .

Advanced Research Questions

Q. What structural-activity relationships (SAR) govern this compound’s inhibitory activity against TDP1?

SAR studies highlight the necessity of the sulfate group for TDP1 inhibition, as desulfated analogs (e.g., halenaquinol) show reduced activity. The quinone moiety and angular pentacyclic framework contribute to irreversible binding via covalent modification of TDP1’s catalytic site. Computational docking studies (e.g., AutoDock Vina) and site-directed mutagenesis are used to map interaction sites .

Q. How do researchers address contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or cell line variability. To resolve these:

Q. What experimental models are optimal for evaluating this compound’s neuroprotective effects in Alzheimer’s disease?

Preferable models include:

- In vitro : Primary neuronal cultures treated with Aβ₄₂ oligomers to assess tau phosphorylation (Western blot) and synaptic integrity (immunofluorescence).

- In vivo : Transgenic mice (e.g., 3xTg-AD) evaluated for cognitive deficits (Morris water maze) and histopathological changes (thioflavin-S staining).

- Mechanistic studies : CRISPR/Cas9 knockouts of tau or APP/PS1 genes to isolate pathways .

Q. What challenges exist in synthesizing this compound analogs, and how are they mitigated?

Key challenges include stereochemical complexity and sulfate group instability. Strategies involve:

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map:

- Pathway enrichment : Identify dysregulated pathways (e.g., DNA repair, oxidative stress) via tools like STRING or KEGG.

- Network pharmacology : Use Cytoscape to visualize compound-target-disease networks.

- Validation : CRISPR interference (CRISPRi) of candidate targets to confirm functional relevance .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound bioactivity assays?

- Positive controls : Include established TDP1 inhibitors (e.g., furamidine) in each assay batch.

- Dose-response curves : Use ≥10 concentrations in triplicate to calculate robust IC₅₀ values.

- Blinding : Assign sample identifiers randomly to minimize bias in data collection .

Q. How should researchers design studies to compare this compound’s efficacy across cancer and neurodegenerative models?

Employ a factorial design with:

- Independent variables : Compound concentration, cell type/model.

- Dependent variables : TDP1 activity, cell viability, tau aggregation.

- Statistical analysis : Two-way ANOVA with post-hoc Tukey tests to assess interactions between variables .

Q. What ethical and reporting standards apply to studies involving this compound?

- Animal studies : Adhere to ARRIVE guidelines for transparency.

- Data deposition : Share raw NMR, MS, and bioassay data in repositories like ChEMBL or PubChem.

- Citations : Prioritize primary literature over reviews; use tools like Zotero for accurate referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.